molecular formula C38H41BF4N2 B12280312 (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate

(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate

Cat. No.: B12280312
M. Wt: 612.6 g/mol
InChI Key: SDMBNWXOOSXOML-UHFFFAOYSA-N
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Description

The compound (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate is a complex organic molecule with a unique structure It is characterized by the presence of multiple indole and cyclohexene rings, as well as a tetrafluoroborate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate typically involves multiple steps The process begins with the preparation of the indole and cyclohexene precursors, followed by their coupling through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole and cyclohexene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and cyclohexene rings, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors and enzymes, leading to changes in cellular functions and signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate apart is its unique combination of indole and cyclohexene rings, along with the presence of a tetrafluoroborate counterion. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.

Properties

Molecular Formula

C38H41BF4N2

Molecular Weight

612.6 g/mol

IUPAC Name

(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate

InChI

InChI=1S/C38H41N2.BF4/c1-37(2)30-19-10-12-21-32(30)39(5)34(37)25-23-28-17-14-18-29(36(28)27-15-8-7-9-16-27)24-26-35-38(3,4)31-20-11-13-22-33(31)40(35)6;2-1(3,4)5/h7-13,15-16,19-26H,14,17-18H2,1-6H3;/q+1;-1

InChI Key

SDMBNWXOOSXOML-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)C6=CC=CC=C6)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C6=CC=CC=C6)C)C

Origin of Product

United States

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